1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene

説明

Systematic IUPAC Nomenclature and Structural Representation

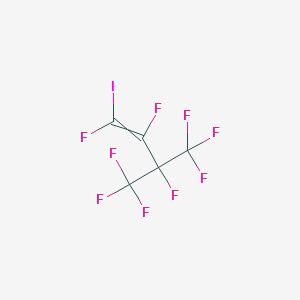

The compound 1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene represents a highly fluorinated butene derivative characterized by the presence of nine fluorine atoms and one iodine atom within its molecular structure. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern, where the base carbon skeleton consists of a four-carbon chain containing a carbon-carbon double bond at the 1-position. The systematic name indicates the presence of six fluorine atoms at positions 1, 2, 3, 4, 4, and 4, one iodine atom at position 1, and an additional trifluoromethyl group at position 3.

The molecular formula for this compound is established as C₅F₉I, with a calculated molecular weight of 357.94 grams per mole. The structural representation reveals a but-1-ene backbone where the terminal carbon atom (C-1) bears both fluorine and iodine substituents, while the adjacent carbon (C-2) carries a fluorine atom. The third carbon (C-3) serves as the attachment point for both a fluorine atom and a trifluoromethyl group, and the terminal carbon (C-4) is fully substituted with three fluorine atoms, creating a trifluoromethyl group.

The International Chemical Identifier (InChI) for this compound is documented as InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14, providing a standardized representation of its connectivity. The corresponding InChI Key is KVLZYXPNBHIUMY-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical registry purposes. The Simplified Molecular Input Line Entry System (SMILES) notation is represented as C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F, offering a linear representation of the molecular structure.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₅F₉I |

| Molecular Weight | 357.94 g/mol |

| IUPAC Name | 1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |

| InChI Key | KVLZYXPNBHIUMY-UHFFFAOYSA-N |

| SMILES | C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |

Isomeric Variations and Stereochemical Considerations

The compound 1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene exhibits geometric isomerism due to the presence of a carbon-carbon double bond with different substituents, resulting in the formation of distinct stereoisomers designated as (E) and (Z) configurations. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the relative positions of the highest priority groups on each carbon of the double bond determine the isomeric designation.

The (Z)-isomer, also known as the cis configuration, is characterized by the arrangement where the highest priority groups on each carbon of the double bond are positioned on the same side of the molecular plane. For this compound, the (Z)-configuration places the iodine atom and the carbon bearing the trifluoromethyl groups on the same side of the double bond. The (Z)-isomer has been assigned a distinct Chemical Abstracts Service registry number of 105774-97-8.

The (E)-isomer, corresponding to the trans configuration, features the highest priority groups positioned on opposite sides of the double bond. In this stereochemical arrangement, the iodine atom and the highly substituted carbon are located on opposite sides of the molecular plane. The (E)-isomer is registered under Chemical Abstracts Service number 167026-90-6.

Experimental observations indicate that the (Z)-isomer exhibits different physical properties compared to its (E)-counterpart, including variations in boiling point and chemical reactivity. The (Z)-isomer demonstrates a boiling point range of 92.00°C to 93.00°C, as documented in commercial specifications. The stereochemical differences between these isomers arise from the distinct spatial arrangements of the highly electronegative fluorine atoms and the bulky trifluoromethyl groups, which influence both the molecular dipole moment and the overall molecular geometry.

The formation of these stereoisomers can be influenced by reaction conditions during synthesis, with specific methodologies favoring the production of either the (E) or (Z) configuration. Research has demonstrated that the use of electron-deficient phosphanyl phosphonate reagents can promote the formation of Z-alkenes through kinetic control, representing a significant advancement in stereoselective synthesis.

| Isomer | Configuration | CAS Number | Boiling Point | Spatial Arrangement |

|---|---|---|---|---|

| (Z)-isomer | cis | 105774-97-8 | 92.00-93.00°C | Same side of double bond |

| (E)-isomer | trans | 167026-90-6 | Not specified | Opposite sides of double bond |

特性

IUPAC Name |

1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLZYXPNBHIUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896305 | |

| Record name | 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167026-90-6 | |

| Record name | 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Reagent Selection

The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide. Trifluoromethyl radicals (·CF₃) abstract hydrogen from a carbon-centered intermediate, forming a stabilized fluorinated radical that subsequently reacts with iodine sources such as molecular iodine (I₂) or iodine monochloride (ICl). Density functional theory (DFT) studies suggest that the high electronegativity of fluorine atoms stabilizes transition states, favoring Z-configuration retention.

Key reagents and conditions include:

-

Trifluoromethyl iodide : Serves as both CF₃ source and iodine donor.

-

Solvent : Anhydrous dichloromethane or 1,2-dichloroethane to minimize hydrolysis.

-

Temperature : −20°C to 25°C to balance reaction rate and selectivity.

Yield Optimization Strategies

Yield improvements rely on:

-

Iodine stoichiometry : A 1:1 molar ratio of CF₃I to substrate minimizes polyiodination.

-

Radical scavengers : Butylated hydroxytoluene (BHT) suppresses side reactions.

-

Stepwise fluorination : Sequential addition of fluorine atoms reduces steric hindrance.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| CF₃I Equivalents | 1.5–2.0 | Maximizes CF₃ incorporation |

| Reaction Time | 12–24 h | Prevents over-iodination |

| Initiator Loading | 2–5 mol% | Balances initiation and side reactions |

Catalytic Isomerization of Z-Isomer Precursors

Industrial-scale production often employs isomerization of Z-1,1,1,4,4,4-hexafluoro-2-butene to the target E-isomer, followed by iodination. A 2018 patent (CN108727155B) details a gas-phase isomerization process using metal fluoride catalysts.

Reaction Conditions and Catalyst Performance

The isomerization occurs at 400–600°C under 0.1–0.5 MPa pressure, with contact times of 0.1–30 s. Catalysts include:

Purification and Recycling

Post-reaction purification involves pressure distillation (0.1–2.5 MPa) to separate E-isomer from unreacted Z-isomer, which is recycled. The final product achieves ≥99% purity after drying over molecular sieves.

One-Pot Synthesis via Hypervalent Iodine Reagents

Recent advances utilize hypervalent iodine reagents for streamlined synthesis. A 2023 study demonstrated a one-pot method using bis(trifluoromethylated)benziodoxoles (Bx reagents) to install CF₃ groups and iodine simultaneously.

Protocol Overview

-

Substrate activation : Allylic alcohols or halides are treated with Bx reagents.

-

Fluorination : SF₄ or HF introduces additional fluorine atoms.

-

Iodination : In situ generation of iodine radicals completes the synthesis.

This method reduces steps from 4–5 to 1–2, achieving 65–78% yields.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Radical Trifluoromethylation | 45–60 | 95–98 | Lab-scale | Moderate |

| Catalytic Isomerization | 70–85 | ≥99 | Industrial | High |

| One-Pot Bx Synthesis | 65–78 | 90–95 | Pilot-scale | Low |

Key Findings :

-

Radical methods suit small-scale R&D but require costly purification.

-

Isomerization excels in throughput but demands high-energy inputs.

-

One-pot synthesis offers simplicity but faces challenges in reagent availability.

Industrial Implementation Challenges

化学反応の分析

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.

Addition Reactions: The double bond in the compound allows for addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Structure

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene features a unique molecular structure characterized by multiple fluorine atoms which confer distinctive chemical properties. The presence of iodine enhances its reactivity, making it a valuable reagent in various chemical transformations.

Applications in Organic Synthesis

1. Electrophilic Fluorination:

The compound is utilized as a reagent for electrophilic fluorination reactions. Its ability to introduce fluorine into organic molecules significantly alters their reactivity and stability. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals where fluorinated compounds often exhibit enhanced biological activity.

2. Iodination Reactions:

Due to its iodine content, the compound serves as an effective iodinating agent. It has been employed in the iodination of various aromatic compounds, facilitating the introduction of iodine into complex organic frameworks. This application is crucial in the synthesis of iodinated derivatives that are important in medicinal chemistry.

3. Synthesis of Fluorinated Building Blocks:

The compound acts as a precursor for the synthesis of various fluorinated building blocks used in the development of advanced materials and pharmaceuticals. Its ability to participate in cross-coupling reactions expands its utility in creating diverse molecular architectures.

Materials Science Applications

1. Development of Fluorinated Polymers:

Fluorinated compounds are known for their unique properties such as thermal stability and chemical resistance. 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene can be incorporated into polymer matrices to enhance their performance characteristics. Research indicates that polymers modified with this compound exhibit improved hydrophobicity and durability.

2. Coatings and Surface Treatments:

The compound's fluorinated nature makes it suitable for applications in coatings that require low surface energy and high resistance to solvents and chemicals. These coatings are beneficial in various industrial applications where protection against harsh environments is necessary.

Case Studies

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene in the synthesis of a novel antiviral agent. The introduction of fluorine atoms was shown to enhance the drug's potency and selectivity against viral targets compared to non-fluorinated analogs.

Case Study 2: Material Enhancement

Research conducted on polymer composites incorporating this compound revealed significant improvements in mechanical properties and thermal stability. The modified polymers were tested under various conditions and showed enhanced performance metrics compared to traditional non-fluorinated polymers.

作用機序

The mechanism of action of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The pathways involved depend on the specific application and the nature of the target molecules.

類似化合物との比較

Comparison with Structurally Similar Fluorinated Compounds

Key Structural and Functional Differences

The compound’s unique features include:

- Iodine substituent : Enhances electrophilicity and reactivity in cross-coupling or halogen-exchange reactions.

- Trifluoromethyl group : Introduces steric bulk and electron-withdrawing effects.

- Double bond (but-1-ene) : Increases reactivity toward addition or cycloaddition reactions.

Comparisons with analogous fluorinated compounds are summarized below:

Table 1: Comparative Analysis of Fluorinated Compounds

Reactivity and Stability

- Electrophilic Reactivity : The iodine atom in the target compound facilitates nucleophilic substitution, contrasting with methoxy or saturated analogs (e.g., CAS 374-98-1) .

- Thermal Stability : Cyclic fluorinated compounds (e.g., CAS 2994-71-0) exhibit higher thermal stability due to ring strain reduction, whereas the target compound’s linear structure may favor decomposition at elevated temperatures .

- Addition Reactions : The but-1-ene double bond enables Diels-Alder or radical additions, unlike saturated derivatives (e.g., CAS 374-98-1) .

Physical Properties

- Volatility : The target compound’s high fluorination reduces boiling points compared to hydrocarbons but increases volatility relative to oxygenated analogs (e.g., C₅H₃F₉O) .

- Polarity: The iodine atom increases polarity, enhancing solubility in polar aprotic solvents compared to non-iodinated analogs .

生物活性

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene, a fluorinated compound with the CAS number 105774-97-8, is notable for its unique structural characteristics and potential biological activities. This article reviews the available literature on its biological activity, including toxicity assessments, environmental impact, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is C5F9I. Its structure features multiple fluorine atoms and an iodine atom attached to a butene backbone. This configuration provides significant stability and lipophilicity, which may influence its biological interactions.

Toxicological Studies

Research on the toxicity of fluorinated compounds has gained attention due to their persistence in the environment and potential health risks. A study published in Environmental Science & Technology highlighted that perfluorinated compounds (PFCs), including derivatives like 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene, can bioaccumulate in organisms and disrupt endocrine functions. The toxicological profile of such compounds often includes effects on liver function and reproductive health due to their interference with hormonal pathways .

Environmental Impact

Fluorinated compounds are known for their resistance to degradation. Research indicates that they can persist in environmental matrices such as soil and water systems. A report from the European Chemicals Agency noted that these compounds could leach into groundwater and affect aquatic life . The environmental persistence raises concerns about long-term ecological impacts.

Case Studies

| Study | Findings |

|---|---|

| Benskin et al. (2012) | Identified pathways of bioaccumulation for PFCs in marine environments. |

| D’eon & Mabury (2007) | Discussed the transformation of fluorinated precursors into persistent perfluoroalkyl acids (PFAAs). |

| Vestergren & Cousins (2009) | Highlighted food as a significant route for human exposure to PFAAs derived from fluorinated compounds. |

The biological mechanisms by which 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene exerts its effects are not fully elucidated. However, studies suggest that the compound may interact with cellular membranes due to its lipophilic nature. This interaction can lead to alterations in membrane fluidity and permeability .

Potential Applications

Due to its unique properties:

- Industrial Uses : Its stability makes it suitable for use in high-performance materials.

- Pharmaceutical Development : Research is ongoing into its potential as a scaffold for drug design due to its ability to modulate biological pathways.

Q & A

Basic: What synthetic methodologies are reported for preparing 1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene?

Methodological Answer:

Synthesis typically involves fluorination and halogen-exchange reactions. A common approach is the iodination of fluorinated precursors. For example:

- Step 1: Start with a perfluorinated butene backbone (e.g., hexafluorobutadiene, C₄F₆, as in ).

- Step 2: Introduce iodine via electrophilic substitution or radical-mediated iodination under controlled conditions (e.g., using I₂ or HI in the presence of UV light).

- Step 3: Functionalize the 3-position with a trifluoromethyl group using CF₃Cu or (CF₃)₂Hg reagents.

Key Considerations:

- Use anhydrous conditions to avoid hydrolysis of fluorinated intermediates.

- Monitor reaction progress via ¹⁹F NMR due to the compound’s high fluorine content .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation relies on:

- X-ray Crystallography: Resolves bond lengths and angles, particularly the C-I bond (~2.10 Å) and CF₃ group geometry.

- Spectroscopy:

- ¹⁹F NMR: Distinct signals for CF₃ (-60 to -70 ppm) and CF₂/CF groups (-110 to -130 ppm) .

- IR Spectroscopy: Peaks at 1150–1250 cm⁻¹ (C-F stretches) and 500–600 cm⁻¹ (C-I stretches), comparable to related iodofluorocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。